molecular formula C17H26O3 B1595223 Decyl 4-hydroxybenzoate CAS No. 69679-30-7

Decyl 4-hydroxybenzoate

Cat. No. B1595223
Key on ui cas rn: 69679-30-7
M. Wt: 278.4 g/mol
InChI Key: GMMXJVUYXPXLPY-UHFFFAOYSA-N
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Patent
US05891358

Procedure details

Quantities: compound 22 (16.53 g, 0.049 mol), ethanol (200 ml), aqueous ammonia (35% w/v, 100 ml).
Name
compound 22
Quantity
16.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC([O:5][C:6]1[CH:24]=[CH:23][C:9]([C:10]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:11])=[CH:8][CH:7]=1)=O.N>C(O)C>[OH:5][C:6]1[CH:7]=[CH:8][C:9]([C:10]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:11])=[CH:23][CH:24]=1

Inputs

Step One
Name
compound 22
Quantity
16.53 g
Type
reactant
Smiles
COC(=O)OC1=CC=C(C(=O)OCCCCCCCCCC)C=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(=O)OCCCCCCCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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